1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol

Descripción general

Descripción

1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol is a chemical compound that is not reported to occur in natural source materials of botanical or animal origin . It is available for purchase for pharmaceutical testing .

Molecular Structure Analysis

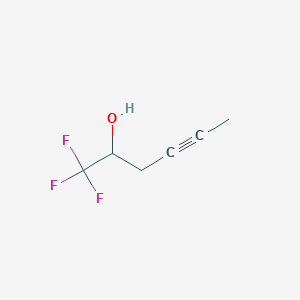

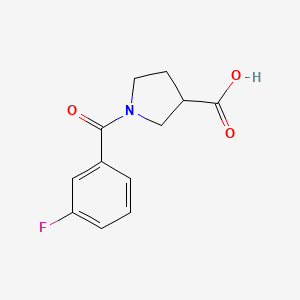

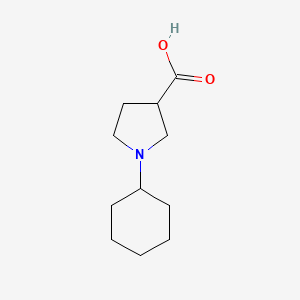

The molecular formula of 1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol is C9H14N2O2. The specific molecular structure analysis is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol are not fully detailed in the search results. It is known to be a solid .Aplicaciones Científicas De Investigación

BRD4 Inhibition and Anti-Cancer Activity

The compound has been studied for its potential as a BRD4 inhibitor . BRD4 is a member of the BET (bromodomain and extra-terminal) family, which plays a key role in regulating gene expression. Inhibitors of BRD4 have shown promise in cancer therapy, particularly in breast cancer treatment. Derivatives of the compound, such as DDT26, have demonstrated potent inhibitory effects on BRD4, with significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . These findings suggest that the compound could serve as a lead for developing new anti-cancer agents.

PARP1 Inhibition and DNA Damage Induction

The compound has also been observed to mimic the PARP1 substrate, which is involved in DNA repair. As a result, it exhibits a moderate inhibitory effect on PARP1, leading to DNA damage induction . This property could be harnessed for creating therapies that target cancer cells’ ability to repair DNA, thereby enhancing the effectiveness of existing cancer treatments.

Cell Migration and Colony Formation Inhibition

Research indicates that the compound can inhibit cell migration and colony formation . This is particularly relevant in the context of metastatic cancer, where the ability of cancer cells to move and form new colonies is a major concern. By inhibiting these processes, the compound could potentially prevent or reduce the spread of cancer.

Cell Cycle Arrest

The compound has been shown to arrest the cell cycle at the G1 phase in MCF-7 cells . The G1 phase is a critical point in the cell cycle where cells prepare for DNA replication. Arresting the cell cycle could prevent cancer cells from proliferating, making it a valuable strategy in cancer treatment.

Modulation of Gene Expression

It has been found to modulate the expression of genes such as c-MYC and γ-H2AX . c-MYC is a well-known oncogene, while γ-H2AX is a marker of DNA damage. By affecting the expression of these genes, the compound could influence cancer progression and the response to DNA damage.

Chemical Synthesis and Drug Design

The compound’s structure allows for the synthesis of various derivatives, which can be evaluated for their therapeutic potential . This makes it a valuable tool in drug discovery and design, where modifications to the chemical structure can lead to the development of new drugs with desired properties.

Propiedades

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-9(7(2)13-10-6)5-11-3-8(12)4-11/h8,12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQPXWCTHUAALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468675.png)

![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468676.png)

![1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468691.png)

![2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1468693.png)

![1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468694.png)